molecular formula C14H12N2O6S B12651098 (Sulphonyldiimino)bisbenzoic acid CAS No. 72017-26-6

(Sulphonyldiimino)bisbenzoic acid

Cat. No.: B12651098
CAS No.: 72017-26-6
M. Wt: 336.32 g/mol
InChI Key: JHQQIVLTXNUMPL-UHFFFAOYSA-N
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Description

(Sulphonyldiimino)bisbenzoic acid is a chemical compound with the molecular formula C14H12N2O6S. It is known for its unique structure, which includes two benzoic acid moieties connected by a sulphonyldiimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Sulphonyldiimino)bisbenzoic acid typically involves the reaction of 2-aminobenzoic acid with sulfonyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted to form the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: (Sulphonyldiimino)bisbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Sulphonyldiimino)bisbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Sulphonyldiimino)bisbenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Uniqueness: (Sulphonyldiimino)bisbenzoic acid is unique due to its dual benzoic acid structure connected by a sulphonyldiimino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

72017-26-6

Molecular Formula

C14H12N2O6S

Molecular Weight

336.32 g/mol

IUPAC Name

2-[(2-carboxyphenyl)sulfamoylamino]benzoic acid

InChI

InChI=1S/C14H12N2O6S/c17-13(18)9-5-1-3-7-11(9)15-23(21,22)16-12-8-4-2-6-10(12)14(19)20/h1-8,15-16H,(H,17,18)(H,19,20)

InChI Key

JHQQIVLTXNUMPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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